N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
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Overview
Description
N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide likely involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the functional groups. Common synthetic routes might include:
Cyclization reactions: to form the piperidine and pyrrolidine rings.
Amidation reactions: to introduce the carboxamide group.
Alkylation reactions: to add the 2-methylbutan-2-yl and 4-methylphenyl groups.
Industrial Production Methods
Industrial production methods would typically involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysis: to increase reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Such as enzymes or cell surface receptors.
Modulating pathways: Affecting biochemical pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine or pyrrolidine derivatives with comparable functional groups. Examples could be:
N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide analogs: Compounds with slight modifications to the functional groups or ring structures.
Other piperidine derivatives: Such as piperidine-4-carboxamide compounds with different substituents.
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups and ring structures, which could confer unique chemical properties or biological activities.
Properties
Molecular Formula |
C23H33N3O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2-methylbutan-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-5-23(3,4)24-21(28)17-10-12-25(13-11-17)22(29)18-14-20(27)26(15-18)19-8-6-16(2)7-9-19/h6-9,17-18H,5,10-15H2,1-4H3,(H,24,28) |
InChI Key |
UYKUCPWHNFGNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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